molecular formula C9H19NO2 B175911 N-Methoxy-N-methylheptanamide CAS No. 104863-66-3

N-Methoxy-N-methylheptanamide

Cat. No. B175911
CAS RN: 104863-66-3
M. Wt: 173.25 g/mol
InChI Key: KEBIAROJONVPPL-UHFFFAOYSA-N
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Description

N-Methoxy-N-methylheptanamide is a chemical compound with the molecular formula C9H19NO2 . It has an average mass of 173.253 Da and a mono-isotopic mass of 173.141586 Da .


Molecular Structure Analysis

The molecular structure of N-Methoxy-N-methylheptanamide consists of 9 carbon atoms, 19 hydrogen atoms, and 2 oxygen atoms . It has a molar refractivity of 49.2±0.3 cm³ .


Physical And Chemical Properties Analysis

N-Methoxy-N-methylheptanamide has a density of 0.9±0.1 g/cm³, a boiling point of 211.3±23.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 44.8±3.0 kJ/mol and a flash point of 81.6±22.6 °C . The index of refraction is 1.437 .

Scientific Research Applications

Analytical Characterization in Psychoactive Properties

N-Methoxy-N-methylheptanamide and similar compounds have been studied for their psychoactive properties. Brandt et al. (2017) examined a range of N,N-dialkylated tryptamines, including variations with methoxy groups, for their psychoactive properties and potential therapeutic or recreational uses. The study involved detailed analytical characterization, providing valuable data for both clinical and non-clinical research on these substances Brandt et al., 2017.

Synthetic Utility in Pharmaceutical Industry

The compound has demonstrated significant utility in the pharmaceutical industry. Balasubramaniam and Aidhen (2008) highlighted its role as an effective acylating agent and a robust equivalent for an aldehyde group. This versatility has led to its widespread use in various synthetic endeavors, including large-scale pharmaceutical applications Balasubramaniam & Aidhen, 2008.

Metabolic Studies

In a study by Grafinger et al. (2018), N-Methoxy-N-methylheptanamide-related compounds were used to understand the metabolic pathways of synthetic tryptamines. Their research on the in vitro and in vivo metabolism provides insights into how these compounds are processed in the human body, contributing to a better understanding of their pharmacokinetics Grafinger et al., 2018.

Chemical Process Design and Control

Luyben (2010) explored the chemical process involving derivatives of N-Methoxy-N-methylheptanamide in the production of 2-methoxy-2-methylheptane, a potential gasoline additive. This research provides insights into the design and control of chemical processes involving such compounds, highlighting their relevance in industrial applications Luyben, 2010.

Novel Reactivity with Basic Reagents

Graham and Scholz (1990) discovered a new mode of reactivity for N-methoxy-N-methylamides when interacting with strongly basic reagents. This finding adds to the understanding of the compound's chemical properties and potential applications in synthetic chemistry Graham & Scholz, 1990.

Safety and Hazards

The safety information for N-Methoxy-N-methylheptanamide indicates that it has the GHS07 pictogram. The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

N-methoxy-N-methylheptanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-4-5-6-7-8-9(11)10(2)12-3/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEBIAROJONVPPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80545702
Record name N-Methoxy-N-methylheptanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80545702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methoxy-N-methylheptanamide

CAS RN

104863-66-3
Record name N-Methoxy-N-methylheptanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80545702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Triethylamine (19.6 g, 194 mmol) was added dropwise to a suspension of N,O-dimethylhydroxylamine hydrochloride (6.93 g, 71 mmol) in anhydrous CH2Cl2 at 0° C. Heptanoylchloride (9.60 g, 65 mmol) was then added dropwise and the reaction was stirred 1 hour. The crude product mixture was poured into water and the separated aqueous phase was extracted with CH2Cl2. The combined organic layers was washed with aq. HCl, sat. NaHCO3, brine, dried (Na2SO4), and concentrated in vacuo to give 10 g (89%) N-methyl-N-methoxyheptanamide as a yellow oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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